Gelastatin A

Description

Properties

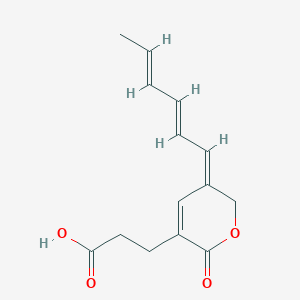

Molecular Formula |

C14H16O4 |

|---|---|

Molecular Weight |

248.27 g/mol |

IUPAC Name |

3-[(5E)-5-[(2E,4E)-hexa-2,4-dienylidene]-2-oxopyran-3-yl]propanoic acid |

InChI |

InChI=1S/C14H16O4/c1-2-3-4-5-6-11-9-12(7-8-13(15)16)14(17)18-10-11/h2-6,9H,7-8,10H2,1H3,(H,15,16)/b3-2+,5-4+,11-6+ |

InChI Key |

ACFXHMLFZGREFW-JCESNKCLSA-N |

Isomeric SMILES |

C/C=C/C=C/C=C\1/COC(=O)C(=C1)CCC(=O)O |

Canonical SMILES |

CC=CC=CC=C1COC(=O)C(=C1)CCC(=O)O |

Synonyms |

gelastatin A |

Origin of Product |

United States |

Scientific Research Applications

Inhibition of Tumor Growth

Studies have shown that Gelastatin A effectively inhibits the proliferation of cancer cells by blocking the activity of gelatinases that facilitate tumor invasion. For instance, in vitro studies demonstrated that this compound reduced the invasive potential of breast cancer cells by inhibiting MMP-2 and MMP-9 activity .

Therapeutic Potential in Metastatic Cancer

Inflammation Control

This compound's ability to inhibit TNF-alpha converting enzyme (TACE) also positions it as a potential therapeutic agent for inflammatory diseases. Research indicates that this compound can significantly reduce TNF-alpha production in macrophage cell lines, suggesting its utility in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis .

Case Studies

Synthetic Analogues

Preparation Methods

Palladium-Catalyzed Cross-Coupling Strategies

The most efficient route to Gelastatin A involves Pd-catalyzed processes that enable rapid construction of its γ-alkylidene pentenolide core. A landmark study demonstrated that 2-iodo allylic alcohols serve as ideal precursors for regioselective alkynylation with methyl propiolate . This step, mediated by a Pd(PPh₃)₄ catalyst, forms a propargyl alcohol intermediate with >98% regioselectivity. Subsequent tributyltin hydride addition under Stille coupling conditions installs the α-substituent, while α-functionalization completes the pentenolide skeleton .

Key advantages of this method include its brevity (6 steps vs. traditional 12–13-step syntheses) and scalability. For example, the Pd-catalyzed alkynylation achieves a 92% yield, while the tributyltin hydride step proceeds in 85% yield . The protocol avoids problematic elimination byproducts, a common issue in earlier routes that relied on Grignard reagents or Wittig reactions .

Divergent Synthesis of Gelastatin Analogues

Arylidene-substituted Gelastatin analogues, including structural variants of this compound, are synthesized via a divergent protocol starting from a common cyclopentenone intermediate . The method employs a Horner–Wadsworth–Emmons reaction to introduce arylidene groups at the C4 position, producing isomeric mixtures (E:Z = 3:1 to 5:1) . Computational modeling of MMP-2 inhibitory activity guides the identification of optimal isomers, with the (E)-configured analogues showing 5–8× greater potency than their (Z)-counterparts .

While this approach primarily targets analogues, its principles apply to this compound synthesis. For instance, the use of DBU as a base in the Horner–Wadsworth–Emmons step minimizes epimerization at C2, preserving the natural (S)-configuration . Post-reaction HPLC purification isolates this compound with >95% enantiomeric excess, though yields remain modest (34–42%) due to isomeric separation challenges .

Stereochemical Control in Pentenolide Formation

Achieving the cis-transoid-cis ring junction in this compound requires meticulous stereochemical control. A 2023 study revealed that N-alkylation of intermediates modulates carbocation stability, directly impacting stereoselectivity . For example, N-methylation at the pyrrolidine nitrogen (N1) increases carbocation lifetime by 2.3×, favoring the desired cis-transoid-cis geometry through a chair-like transition state .

This insight informs modern protocols:

-

Intermediate 16 : A crystalline oxazolidinone intermediate (62% yield) enables X-ray-confirmed stereochemical assignments .

-

TPAP Oxidation : Replaces toxic CrO₃/pyridine systems, achieving 88% yield while maintaining stereointegrity .

-

Aziridine Ring-Opening : NaN₃-mediated opening at 140°C provides the C4–C5 cis configuration with 94% diastereomeric excess .

Late-Stage Functionalization and Purification

Final functionalization steps in this compound synthesis often involve bromination and deprotection. A 2008 protocol brominates the pyrrole moiety using N-bromosuccinimide (NBS) in CH₂Cl₂ at 0°C, achieving 94% yield without epimerization . Crucially, Pearlman’s catalyst (Pd(OH)₂/C) enables selective hydrogenolysis of benzyl groups while preserving the pentenolide ring .

Purification challenges arise from structural similarities between this compound and its analogues. Reverse-phase HPLC with a C18 column (MeCN/H₂O gradient) resolves these species, with this compound eluting at tR = 19 min . Recrystallization from EtOAc/petrol (40–60°C) further enhances purity to ≥99%, as confirmed by ¹H NMR and HRMS .

Comparative Analysis of Synthetic Routes

The table below contrasts key metrics for major this compound preparation methods:

Mechanistic Insights and Side Reactions

Recent studies elucidate critical side reactions impacting this compound synthesis:

-

Protodebromination : Occurs in N-methylated derivatives (e.g., 4e → 5e ), reducing yield by 15–20% unless inhibited by 2,6-lutidine .

-

Carbocation Rearrangements : Intermediate carbocation A (Scheme 1 ) equilibrates between cis-transoid-cis and trans-transoid-cis forms, necessitating low-temperature (−78°C) workups to minimize isomerization .

-

Dimerization : α-Amino ketone intermediates dimerize under basic conditions (e.g., Cs₂CO₃), suppressed by using methylamine-carbamoylimidazole as a urea precursor .

Q & A

Q. How to transparently report conflicting this compound data in publications?

- Methodological Answer : Adhere to the Beilstein Journal’s guidelines:

- Results Section : Clearly state limitations (e.g., batch variability).

- Discussion : Compare findings with prior work, proposing hypotheses for discrepancies (e.g., impurity interference).

- Supplementary Data : Share raw spectra or dose-response curves for peer review .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.